1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione
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Overview
Description
1-{1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethane-1,2-dione is a complex organic compound that features a fluorophenyl group, an indole moiety, and a tetrahydroquinoxaline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzyl chloride, indole, and tetrahydroquinoxaline derivatives. The key steps in the synthesis may involve:
Nucleophilic substitution: Reacting 2-fluorobenzyl chloride with indole in the presence of a base to form the intermediate 1-[(2-fluorophenyl)methyl]-1H-indole.
Condensation reaction: Combining the intermediate with a suitable tetrahydroquinoxaline derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-{1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethane-1,2-dione has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or oncological pathways.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure may be explored for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism by which 1-{1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethane-1,2-dione exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the tetrahydroquinoxaline structure can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethane-1,2-dione
- 1-{1-[(2-Bromophenyl)methyl]-1H-indol-3-yl}-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethane-1,2-dione
Uniqueness
1-{1-[(2-Fluorophenyl)methyl]-1H-indol-3-yl}-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethane-1,2-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding interactions, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C25H18FN3O3 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C25H18FN3O3/c26-19-9-3-1-7-16(19)13-28-14-18(17-8-2-5-11-21(17)28)24(31)25(32)29-15-23(30)27-20-10-4-6-12-22(20)29/h1-12,14H,13,15H2,(H,27,30) |
InChI Key |
SVDWWLJMZRXGPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F |
Origin of Product |
United States |
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